molecular formula C9H13NO B13052319 5-(1-Aminoethyl)-2-methylphenol

5-(1-Aminoethyl)-2-methylphenol

Cat. No.: B13052319
M. Wt: 151.21 g/mol
InChI Key: FGVUAFXUHFAEPS-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-2-methylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, featuring an aminoethyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-2-methylphenol typically involves the alkylation of 2-methylphenol (o-cresol) with an appropriate aminoethylating agent. One common method is the reaction of 2-methylphenol with 1-bromo-2-aminoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques such as distillation and crystallization are employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-(1-Aminoethyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-2-methylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: An organic compound used as a research tool in characterizing potassium channels.

    Metaraminol: An adrenergic agonist used in the treatment of hypotension.

Uniqueness

5-(1-Aminoethyl)-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-(1-aminoethyl)-2-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7,11H,10H2,1-2H3

InChI Key

FGVUAFXUHFAEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)O

Origin of Product

United States

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